molecular formula C20H13BrF3NO3S B2864214 N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide CAS No. 339031-51-5

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

Cat. No. B2864214
M. Wt: 484.29
InChI Key: KJYHUNVRRRRTFR-UHFFFAOYSA-N
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Description

“N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide” is a chemical compound . It is a complex organic molecule that contains a trifluoromethyl group, a benzenecarboxamide group, and a 4-bromophenylsulfonyl group .

Scientific Research Applications

Inhibition of Carbonic Anhydrase Isoenzymes

Aromatic sulfonamides, such as the compound , have been studied for their inhibitory effects on carbonic anhydrase (CA) isoenzymes, which are critical for various physiological functions. In a study, similar compounds showed nanomolar inhibitory concentrations against different CA isoenzymes, demonstrating potential for therapeutic applications (Supuran, Maresca, Gregáň, & Remko, 2013).

Chemical Reactions Involving Alkanes

Research involving similar sulfonamide compounds has explored their use in copper-catalyzed reactions with alkanes. These reactions lead to functionalization at various carbon-hydrogen bonds, showcasing the compound's potential in chemical synthesis and modification processes (Tran, Li, Driess, & Hartwig, 2014).

Novel Catalyst Synthesis

N-bromo sulfonamide compounds have been utilized as catalysts in the synthesis of specific organic compounds. They offer advantages like high yields, short reaction times, and use of non-toxic materials, highlighting their utility in organic synthesis (Khazaei, Abbasi, & Moosavi‐Zare, 2014).

Development of Porous Materials

Aromatic sulfonamides are used in the assembly of triple helical columns, which further assemble into porous materials. This finding has implications for material science, especially in the development of new types of porous materials (Rajput, Chernyshev, & Biradha, 2010).

Future Directions

The future directions for this compound could involve further studies on its antimicrobial action, antioxidant activity, and toxicity. There is a promising potential of this compound for developing novel antimicrobial agents to fight Gram-positive pathogens, particularly Enterococcus faecium biofilm-associated infections .

properties

IUPAC Name

N-[4-(4-bromophenyl)sulfonylphenyl]-3-(trifluoromethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H13BrF3NO3S/c21-15-4-8-17(9-5-15)29(27,28)18-10-6-16(7-11-18)25-19(26)13-2-1-3-14(12-13)20(22,23)24/h1-12H,(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJYHUNVRRRRTFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(F)(F)F)C(=O)NC2=CC=C(C=C2)S(=O)(=O)C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H13BrF3NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-{4-[(4-bromophenyl)sulfonyl]phenyl}-3-(trifluoromethyl)benzenecarboxamide

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